![molecular formula C7H5ClINO2 B1446370 1-(Chloromethyl)-3-iodo-5-nitrobenzene CAS No. 1261794-69-7](/img/structure/B1446370.png)
1-(Chloromethyl)-3-iodo-5-nitrobenzene
Overview
Description
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in organic synthesis . For instance, 1-(Chloromethyl)naphthalene is a solid substance used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene have been recorded, and the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities, corresponding vibrational assignments, Mullikan atomic charges and thermo-dynamical parameters were investigated .Chemical Reactions Analysis
The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by zinc chloride or other Lewis acid to form chloromethyl arenes . This might be a possible reaction involving “1-(Chloromethyl)-3-iodo-5-nitrobenzene”.Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include reactivity and stability under various conditions. For instance, Benzyl chloride, a similar compound, is classified as a combustible liquid, toxic if inhaled, and causes severe skin burns and eye damage .Scientific Research Applications
Synthesis of Fine Chemicals
1-(Chloromethyl)-3-iodo-5-nitrobenzene: is a versatile intermediate in the synthesis of fine chemicals. Its chloromethyl group is highly reactive, allowing for easy transformation into various functional groups. This compound can be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and dyes .
Polymer Chemistry
In polymer chemistry, this compound serves as a precursor for creating polymers with specific properties. The introduction of the chloromethyl group into polymers can enhance their thermal stability, mechanical strength, and chemical resistance, making them suitable for industrial applications .
Catalysis
The chloromethyl group of 1-(Chloromethyl)-3-iodo-5-nitrobenzene can act as a ligand attachment point for catalysts. This is particularly useful in the development of catalysts for organic synthesis reactions, including those used in pharmaceutical manufacturing .
Drug Development
This compound’s structural features make it a candidate for drug development, particularly as a scaffold for creating novel therapeutic agents. Its aromatic ring system can interact with various biological targets, which is crucial in the design of drugs with specific activities .
Environmental Remediation
1-(Chloromethyl)-3-iodo-5-nitrobenzene: can be used to synthesize materials for environmental remediation. For instance, it can be incorporated into adsorbents for removing pollutants from water or air, contributing to cleaner and safer environments .
Sensing and Detection
The compound’s reactivity and structural characteristics enable its use in the development of sensors and detection systems. It can be part of the synthesis of fluorescent or colorimetric sensors that detect the presence of specific chemicals or biological substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-3-iodo-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFFDIXVKYRIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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